Cas no 2415751-58-3 (6-Chloro-2,4-difluoro-3-methylbenzylamine)

6-Chloro-2,4-difluoro-3-methylbenzylamine is a fluorinated and chlorinated benzylamine derivative with a methyl substituent at the 3-position. This compound is characterized by its unique halogenated aromatic structure, which enhances its reactivity and potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and fluoro groups contributes to its electron-withdrawing properties, facilitating nucleophilic substitution reactions. The methyl group adds steric and electronic modulation, making it valuable for fine-tuning molecular properties in drug discovery. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications. This compound is particularly suited for use in the development of bioactive molecules requiring selective functionalization.
6-Chloro-2,4-difluoro-3-methylbenzylamine structure
2415751-58-3 structure
Product name:6-Chloro-2,4-difluoro-3-methylbenzylamine
CAS No:2415751-58-3
MF:C8H8ClF2N
Molecular Weight:191.605628013611
CID:5194719

6-Chloro-2,4-difluoro-3-methylbenzylamine 化学的及び物理的性質

名前と識別子

    • 6-Chloro-2,4-difluoro-3-methylbenzylamine
    • インチ: 1S/C8H8ClF2N/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2H,3,12H2,1H3
    • InChIKey: TZJNQNCHUDHNNR-UHFFFAOYSA-N
    • SMILES: NCC1=C(Cl)C=C(F)C(C)=C1F

6-Chloro-2,4-difluoro-3-methylbenzylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Apollo Scientific
PC303403-1g
6-Chloro-2,4-difluoro-3-methylbenzylamine
2415751-58-3 98%
1g
£880.00 2024-05-24
Apollo Scientific
PC303403-250mg
6-Chloro-2,4-difluoro-3-methylbenzylamine
2415751-58-3 98%
250mg
£294.00 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1588479-250mg
(6-Chloro-2,4-difluoro-3-methylphenyl)methanamine
2415751-58-3 98%
250mg
¥3525 2023-03-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1588479-1g
(6-Chloro-2,4-difluoro-3-methylphenyl)methanamine
2415751-58-3 98%
1g
¥8434 2023-03-11

6-Chloro-2,4-difluoro-3-methylbenzylamine 関連文献

6-Chloro-2,4-difluoro-3-methylbenzylamineに関する追加情報

Comprehensive Overview of 6-Chloro-2,4-difluoro-3-methylbenzylamine (CAS No. 2415751-58-3): Properties, Applications, and Industry Insights

In the rapidly evolving field of specialty chemicals, 6-Chloro-2,4-difluoro-3-methylbenzylamine (CAS No. 2415751-58-3) has garnered significant attention due to its unique structural properties and versatile applications. This fluorinated benzylamine derivative is a key intermediate in pharmaceutical and agrochemical synthesis, aligning with the growing demand for halogenated compounds in drug discovery. Researchers and manufacturers are increasingly exploring its potential, driven by trends such as green chemistry and precision synthesis.

The molecular structure of 6-Chloro-2,4-difluoro-3-methylbenzylamine features a chloro-fluoro substitution pattern, which enhances its reactivity in cross-coupling reactions—a hot topic in organofluorine chemistry. This compound’s electron-withdrawing groups make it invaluable for constructing heterocyclic scaffolds, a frequent search query among medicinal chemists. Recent studies highlight its role in developing bioactive molecules, particularly in CNS-targeted therapies, reflecting the industry’s focus on neurological disorders.

From an industrial perspective, CAS 2415751-58-3 is synthesized via multistep organic reactions, often involving Pd-catalyzed aminations—a technique widely discussed in catalysis forums. Its high purity grade (>98%) ensures compatibility with GMP manufacturing, addressing the pharmaceutical sector’s stringent requirements. Notably, its storage stability under inert conditions makes it a practical choice for large-scale production, a concern frequently raised in process chemistry discussions.

Environmental and regulatory aspects of 6-Chloro-2,4-difluoro-3-methylbenzylamine align with REACH compliance, a trending topic in chemical regulatory updates. Its low ecotoxicity profile (as per OECD guidelines) positions it favorably compared to traditional aromatic amines. Furthermore, its biodegradability potential resonates with the sustainable chemistry movement, often highlighted in ESG reports of leading chemical firms.

Market analysts project growth for fluorinated intermediates like CAS 2415751-58-3, citing demand from API manufacturers and crop protection sectors. Patent analyses reveal its inclusion in next-gen fungicides, addressing global food security challenges—a frequently searched topic. The compound’s IP landscape shows active filings in BRICS nations, reflecting shifting chemical supply chains.

In conclusion, 6-Chloro-2,4-difluoro-3-methylbenzylamine exemplifies the intersection of structural innovation and industrial applicability. Its relevance to high-value synthesis and alignment with regulatory trends ensure its continued prominence in peer-reviewed literature and technical datasheets.

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